molecular formula HK2NO7S2 B11763522 {Bis[(potassiooxy)sulfonyl]amino}oxidanyl

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl

Katalognummer: B11763522
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: RCCSJYDABJOYLP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is a complex chemical compound with unique properties and potential applications in various scientific fields. This compound is characterized by its sulfonyl and amino groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl typically involves the reaction of sulfonyl fluorides with amino-oxetanes through a defluorosulfonylation process. This reaction forms planar oxetane carbocations, which then undergo chemoselective nucleophile coupling . The reaction conditions are generally mild, and the process is tolerant to a wide range of polar functionalities.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . This method is efficient and cost-effective, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions include sulfonyl oxaziridines, sulfonyl fluorides, and other sulfonyl derivatives. These products have significant applications in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is unique due to its ability to form stable oxetane carbocations and its versatility in various chemical reactions. Its structure allows for the formation of a wide range of sulfonyl-containing products, making it a valuable reagent in both research and industrial applications.

Eigenschaften

Molekularformel

HK2NO7S2

Molekulargewicht

269.34 g/mol

IUPAC-Name

dipotassium;N-hydroxy-N-sulfonatosulfamate

InChI

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

InChI-Schlüssel

RCCSJYDABJOYLP-UHFFFAOYSA-L

Kanonische SMILES

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.